molecular formula C21H27NO6 B1233486 Tridictyophylline CAS No. 52038-19-4

Tridictyophylline

Cat. No.: B1233486
CAS No.: 52038-19-4
M. Wt: 389.4 g/mol
InChI Key: ZSVCDCCZZTUVMY-UIFIKXQLSA-N
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Description

Tridictyophylline is a morphinan alkaloid first isolated from Triclisia dictyophylla, a medicinal plant native to West Africa . Its chemical structure (C₂₁H₂₇NO₆) consists of a tetracyclic morphinan backbone with hydroxyl and methoxy substituents (CAS: 52038-19-4) . This compound belongs to the broader class of benzylisoquinoline alkaloids, which are notable for their structural complexity and diverse pharmacological activities.

Properties

CAS No.

52038-19-4

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

(1R,9R,10S)-10-hydroxy-4,5,12,13-tetramethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,12-tetraen-11-one

InChI

InChI=1S/C21H27NO6/c1-22-7-6-20-11-16(27-4)18(28-5)19(23)21(20,24)17(22)9-12-8-14(25-2)15(26-3)10-13(12)20/h8,10,17,24H,6-7,9,11H2,1-5H3/t17-,20-,21+/m1/s1

InChI Key

ZSVCDCCZZTUVMY-UIFIKXQLSA-N

SMILES

CN1CCC23CC(=C(C(=O)C2(C1CC4=CC(=C(C=C34)OC)OC)O)OC)OC

Isomeric SMILES

CN1CC[C@]23CC(=C(C(=O)[C@]2([C@H]1CC4=CC(=C(C=C34)OC)OC)O)OC)OC

Canonical SMILES

CN1CCC23CC(=C(C(=O)C2(C1CC4=CC(=C(C=C34)OC)OC)O)OC)OC

Synonyms

tridictyophylline

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Alkaloids

Structural Comparison

The table below highlights key structural and functional differences between tridictyophylline and related alkaloids:

Compound Source Chemical Class Molecular Formula Key Functional Groups Reported Activities
This compound Triclisia dictyophylla Morphinan alkaloid C₂₁H₂₇NO₆ 14-hydroxy, 2,3,6,7-tetramethoxy Not yet fully characterized
Penduline Isopyrum thalictroides Bisbenzylisoquinoline C₃₇H₄₀N₂O₆ Two benzylisoquinoline units Antimalarial (IC₅₀: 0.8 μM)
Pycnamine Pycnarrhena manillensis Protoberberine alkaloid C₂₀H₂₁NO₄ Quaternary ammonium center Antispasmodic, antimicrobial
Bisbenzylisoquinolines Triclisia subcordata Bisbenzylisoquinoline Varies (e.g., C₃₆H₃₈N₂O₆) Dual benzylisoquinoline linkages Cytotoxic (IC₅₀: 10–50 μM)

Key Observations :

  • This compound is distinguished by its morphinan core, which differentiates it from bisbenzylisoquinolines (e.g., penduline) and protoberberines (e.g., pycnamine). The tetramethoxy and hydroxyl groups may influence its solubility and receptor binding .
  • Penduline and other bisbenzylisoquinolines exhibit stronger evidence of bioactivity, particularly against malaria parasites and cancer cells, likely due to their ability to intercalate DNA or inhibit enzymes .

Pharmacological and Functional Comparisons

Antimalarial Activity
  • Penduline: Demonstrates potent in vitro antimalarial activity (IC₅₀: 0.8 μM against Plasmodium falciparum), attributed to its bisbenzylisoquinoline structure enabling redox cycling and heme binding .
  • This compound: No antimalarial data reported; its morphinan structure lacks the conjugated aromatic systems critical for redox interactions in penduline.
Cytotoxicity and Anticancer Potential
  • Bisbenzylisoquinolines (e.g., from Triclisia subcordata): Induce apoptosis in cancer cells via mitochondrial pathways (IC₅₀: 10–50 μM) .
  • This compound: Limited studies on cytotoxicity; structural analogs like morphine exhibit opioid receptor-mediated effects rather than direct cytotoxicity.
Neuroactive Potential
  • Morphinan analogs (e.g., morphine): Bind to opioid receptors, mediating analgesia and euphoria. This compound’s 14-hydroxy group may enhance blood-brain barrier permeability, but receptor affinity remains unverified .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tridictyophylline
Reactant of Route 2
Reactant of Route 2
Tridictyophylline

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